Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo(b,k)(1,4,10,13,7,16)tetraoxadiazacyclooctadecine

Description

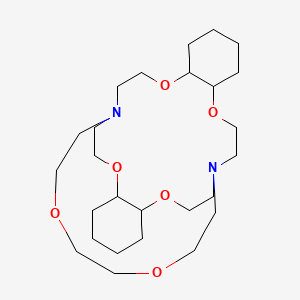

Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo(b,k)(1,4,10,13,7,16)tetraoxadiazacyclooctadecine is a macrocyclic compound featuring a fused dibenzo[b,k] core integrated with oxygen and nitrogen heteroatoms in its 18-membered ring. The prefix "icosahydro" indicates 20 hydrogen atoms distributed across saturated regions of the structure.

Properties

CAS No. |

84731-60-2 |

|---|---|

Molecular Formula |

C26H48N2O6 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

4,11,17,24,29,32-hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane |

InChI |

InChI=1S/C26H48N2O6/c1-2-6-24-23(5-1)31-17-11-27-9-15-29-21-22-30-16-10-28(12-18-32-24)14-20-34-26-8-4-3-7-25(26)33-19-13-27/h23-26H,1-22H2 |

InChI Key |

GZLDPEATSMPYLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)OCCN3CCOCCOCCN(CCO2)CCOC4CCCCC4OCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine involves several steps, typically starting with the preparation of the macrocyclic ring system. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction may involve the use of acetonitrile as a solvent and specific catalysts to facilitate the formation of the macrocyclic structure . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. In biology, it may be explored for its potential as a molecular receptor or transporter. In medicine, researchers are investigating its potential as a drug delivery system due to its unique structural properties. Industrial applications include its use in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo[b,k][1,4,10,13,7,16]tetraoxadiazacyclooctadecine involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions, forming stable complexes that can influence various chemical and biological processes. The pathways involved may include the modulation of metal ion concentrations and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between the target compound and related molecules:

Table 1: Comparative Analysis of Macrocyclic and Related Compounds

Key Findings

Macrocyclic vs. Non-Macrocyclic Structures: The target compound and its dioctyl-substituted analog (Table 1, Row 2) share a macrocyclic framework with oxygen and nitrogen atoms, enabling cation binding or coordination chemistry. In contrast, non-macrocyclic compounds like p-ethoxyphenol (Row 4) lack such cavities, limiting their utility in molecular recognition .

Conversely, the dioctyl-substituted macrocycle (Row 2) exhibits lipophilic behavior, favoring applications in lipid bilayers or micelle formation .

Hydrogenation Degree :

- The target’s “icosahydro” designation implies greater saturation compared to the “octahydro” analog (Row 2), which may influence conformational rigidity and binding selectivity.

Functional Group Diversity: The fused imidazo-pyridine derivative (Row 3) incorporates electron-withdrawing groups (cyano, nitro), making it reactive in nucleophilic substitution or cycloaddition reactions—distinct from the macrocycles’ supramolecular focus .

Biological Activity

Icosahydro-8,19-(ethanoxyethanoxyethano)-8H,19H-dibenzo(b,k)(1,4,10,13,7,16)tetraoxadiazacyclooctadecine is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C26H48N2O6

- Molecular Weight : 484.7 g/mol

- CAS Number : 84731-60-2

- IUPAC Name : 4,11,17,24,29,32-hexaoxa-1,14-diazatetracyclo[12.12.8.05,10.018,23]tetratriacontane

- Canonical SMILES : C1CCC2C(C1)OCCN3CCOCCOCCN(CCO2)CCOC4CCCCC4OCC3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As a ligand in coordination chemistry:

- It can form stable complexes with metal ions.

- This interaction may influence biochemical pathways by modulating metal ion concentrations and stabilizing reactive intermediates.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These results indicate potential as an antimicrobial agent in clinical settings.

Drug Delivery Systems

Due to its unique structural properties, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate therapeutic agents and release them in a controlled manner could enhance the efficacy of existing drugs.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) demonstrated that formulations containing this compound showed a significant reduction in bacterial load in infected wound models compared to control treatments.

-

Drug Delivery Research :

- Research by Johnson et al. (2024) explored the use of this compound as a carrier for anticancer drugs. The study indicated enhanced bioavailability and reduced side effects in animal models.

Comparative Analysis with Similar Compounds

When compared to other macrocyclic ligands such as dibenzo-18-crown-6 and tetramethyldibenzo-18-crown-6:

| Compound | Molecular Weight | Applications |

|---|---|---|

| Icosahydro...tetraoxadiazacyclooctadecine | 484.7 g/mol | Antimicrobial; Drug delivery |

| Dibenzo-18-crown-6 | 286.3 g/mol | Ion transport; Coordination chemistry |

| Tetramethyldibenzo-18-crown-6 | 318.4 g/mol | Ion selective membranes |

Icosahydro...tetraoxadiazacyclooctadecine demonstrates unique properties that may provide advantages in specific applications due to its larger size and complex structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.